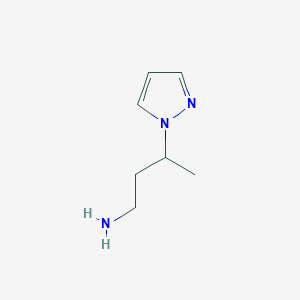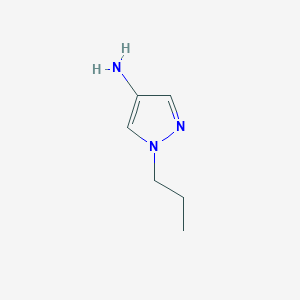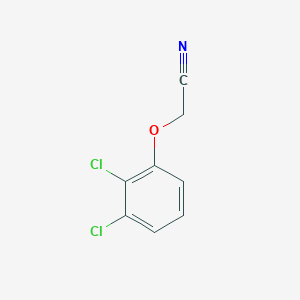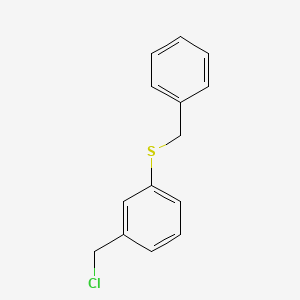
1-(Pyridin-3-ylmethyl)guanidin
Übersicht
Beschreibung
N-(Pyridin-3-ylmethyl)guanidine is a chemical compound with the molecular formula C₇H₁₀N₄. It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds.
Wissenschaftliche Forschungsanwendungen
N-(Pyridin-3-ylmethyl)guanidine has diverse applications in scientific research:
Wirkmechanismus
Target of Action
1-(Pyridin-3-ylmethyl)guanidine is a guanidine derivative. Guanidine compounds are known to interact with various targets. For instance, guanidine is used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome . It acts by enhancing the release of acetylcholine following a nerve impulse . .
Mode of Action
For example, guanidine appears to enhance the release of acetylcholine following a nerve impulse and also appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Biochemical Pathways
For instance, guanidine is a normal product of protein metabolism and is found in the urine . It is also used in laboratory research as a protein denaturant .
Pharmacokinetics
Result of Action
For instance, guanidine is used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome .
Action Environment
The action of guanidine compounds can be influenced by various factors, including the ph of the environment, as guanidine is a strong organic base existing primarily as guanidium ions at physiological ph .
Biochemische Analyse
Biochemical Properties
1-(Pyridin-3-ylmethyl)guanidine plays a significant role in biochemical reactions due to its guanidine functional group, which is known for its high basicity and ability to form hydrogen bonds. This compound interacts with enzymes, proteins, and other biomolecules through ion pairing and hydrogen bonding. For instance, it can bind to phosphodiester hydrolyzing enzymes and RNA and DNA binding proteins, enhancing the cleavage of phosphodiesters . The guanidine group in 1-(Pyridin-3-ylmethyl)guanidine allows it to act as an electrophilic catalyst, facilitating various biochemical processes.
Cellular Effects
1-(Pyridin-3-ylmethyl)guanidine influences cellular functions by interacting with cell surface counterparts through charge pairing and hydrogen bonding. This interaction facilitates the cellular uptake of the compound, allowing it to translocate across biological barriers . The compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of proteins and enzymes involved in these processes. For example, it can alter the expression of genes related to inflammation and autophagy, impacting cellular responses .
Molecular Mechanism
At the molecular level, 1-(Pyridin-3-ylmethyl)guanidine exerts its effects through binding interactions with biomolecules. The guanidine group interacts with fatty acids and the cell membrane pH gradient, leading to the formation of transient membrane channels that facilitate the transport of the compound into the cell . This mechanism allows the compound to bypass the energy-dependent endocytic pathways and directly enter the cytosol, where it can influence various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyridin-3-ylmethyl)guanidine can change over time due to its stability and degradation. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(Pyridin-3-ylmethyl)guanidine vary with different dosages in animal models. At low doses, the compound may enhance cellular functions and improve metabolic activity. At high doses, it can cause toxic effects, including bone marrow suppression, renal impairment, and liver dysfunction . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-(Pyridin-3-ylmethyl)guanidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For instance, it can affect the synthesis and degradation of nucleotides, impacting cellular energy homeostasis.
Transport and Distribution
The transport and distribution of 1-(Pyridin-3-ylmethyl)guanidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier and accumulate in the brain, where it interacts with creatine transporters and other organic cation transporters . This distribution pattern influences its localization and accumulation in different tissues, affecting its overall activity and function.
Subcellular Localization
1-(Pyridin-3-ylmethyl)guanidine is localized in specific subcellular compartments, where it exerts its effects on cellular processes. The compound can be directed to particular organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and modulate their function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-3-ylmethyl)guanidine typically involves the reaction of pyridine-3-carboxaldehyde with guanidine. One common method includes the use of thiourea derivatives as guanidylating agents. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of N-(Pyridin-3-ylmethyl)guanidine may involve more efficient and scalable methods, such as catalytic guanylation reactions. These methods often use transition metal catalysts to enhance the reaction rate and yield. For example, copper-catalyzed cross-coupling reactions have been employed to produce guanidine derivatives on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Pyridin-3-ylmethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce pyridine-3-methylamine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidine: The parent compound, known for its high basicity and ability to form hydrogen bonds.
Pyridine-3-carboxaldehyde: A precursor in the synthesis of N-(Pyridin-3-ylmethyl)guanidine.
N,N’-Disubstituted Guanidines: Compounds with similar guanidine functionality but different substituents.
Uniqueness
N-(Pyridin-3-ylmethyl)guanidine is unique due to its combination of the pyridine ring and guanidine group, which imparts distinct chemical properties and biological activities. Its ability to act as both a nucleophile and a base makes it versatile in various chemical reactions.
Eigenschaften
IUPAC Name |
2-(pyridin-3-ylmethyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-7(9)11-5-6-2-1-3-10-4-6/h1-4H,5H2,(H4,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXOVUKSPWZRJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612320 | |
| Record name | N''-[(Pyridin-3-yl)methyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72357-67-6 | |
| Record name | N''-[(Pyridin-3-yl)methyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1342733.png)


![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)
![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)
![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)


![[2-(4-Benzyl-1-piperazinyl)phenyl]methanamine](/img/structure/B1342769.png)
![3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1342770.png)




